B1578714 Beta-Amyloid (5-34), mouse, rat

Beta-Amyloid (5-34), mouse, rat

Katalognummer: B1578714
Molekulargewicht: 3228.6
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beta-Amyloid (5-34), mouse, rat is a useful research compound. Molecular weight is 3228.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Understanding Amyloid Pathology

Transgenic Models
Transgenic mouse models expressing human APP and presenilin mutations have been pivotal in studying amyloid pathology. For instance, the 5XFAD mouse model, which expresses five familial AD mutations, exhibits rapid accumulation of Aβ42 and significant neurodegeneration by as early as 1.5 months of age . These models are crucial for investigating the mechanisms of amyloid deposition and its effects on cognitive function.

Knock-In Rat Models
Recent advancements include knock-in rat models that have been engineered to express humanized forms of APP, which allows for a more accurate representation of human AD pathology. These models facilitate the exploration of Aβ processing and deposition dynamics, providing insights into early-stage amyloid pathology . The introduction of specific mutations associated with familial AD into these models enhances their utility for testing new therapeutics.

Investigating Therapeutic Interventions

Drug Development
Beta-amyloid (5-34) is utilized to assess the efficacy of novel drugs targeting amyloid aggregation. Preclinical studies using rodent models have shown that certain compounds can reverse amyloid deposition or prevent its formation. For example, studies have demonstrated that treatments can significantly reduce Aβ levels in transgenic mice, suggesting potential pathways for therapeutic intervention .

Biomarker Identification
Rodent models are also employed to identify biomarkers associated with Aβ pathology. By analyzing cerebrospinal fluid (CSF) levels of Aβ peptides, researchers can correlate these findings with cognitive decline in AD models. Such studies indicate that lower levels of CSF Aβ(1-42) are associated with AD progression, highlighting the importance of beta-amyloid in diagnostic criteria .

Mechanistic Studies on Neurotoxicity

Oligomer Formation Studies
Research has shown that soluble oligomers of beta-amyloid are significantly more toxic to neurons than fibrillar aggregates. Studies using rodent models have elucidated the mechanisms by which these oligomers disrupt synaptic function and contribute to neurodegeneration . Understanding these pathways is crucial for developing strategies to mitigate neuronal damage in AD.

Neuroinflammation Assessment
Beta-amyloid (5-34) is also used to study neuroinflammatory responses in AD models. The presence of Aβ can activate microglia and astrocytes, leading to a cascade of inflammatory responses that exacerbate neuronal damage. Research utilizing rodent models has provided insights into how targeting this inflammation may offer protective benefits against cognitive decline .

Table 1: Summary of Key Rodent Models Utilizing Beta-Amyloid (5-34)

Model TypeKey FeaturesApplications
5XFAD MouseExpresses five FAD mutations; rapid Aβ42 accumulationDrug testing, mechanism studies
APP/PS1 MouseCo-expresses APP and PSEN1 mutationsCognitive assessment, biomarker identification
Knock-In RatHumanized APP sequence with familial mutationsTherapeutic target identification, pathology studies

Case Study: Efficacy of Anti-Amyloid Therapy in 5XFAD Mice

A study demonstrated that treatment with an anti-Aβ antibody significantly reduced plaque burden and improved cognitive performance in 5XFAD mice compared to untreated controls. This highlights the potential for beta-amyloid-targeting therapies in clinical settings.

Eigenschaften

Molekulargewicht

3228.6

Sequenz

GHDSGFEVRHQKLVFFAEDVGSNKGAIIGL

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.